(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
CAS No.:
Cat. No.: VC15995872
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol |
| Standard InChI | InChI=1S/C9H10N2O/c1-6-2-3-10-9-8(6)4-7(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11) |
| Standard InChI Key | OFGDCTXJSZOJFH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=C(NC2=NC=C1)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS: 1260384-32-4) possesses the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . Its IUPAC name, (4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, reflects the fusion of a pyrrole ring with a pyridine moiety, a hallmark of the pyrrolo[2,3-b]pyridine scaffold. The compound’s structural uniqueness arises from the methyl substitution at position 4 and the hydroxymethyl group at position 2, which influence its electronic and steric properties .
The SMILES notation CC1=C2C=C(NC2=NC=C1)CO provides a linear representation of its structure, while its InChIKey (OFGDCTXJSZOJFH-UHFFFAOYSA-N) enables precise database referencing . X-ray crystallography and computational modeling confirm a planar aromatic system with slight puckering in the pyrrole ring, a feature critical for its interactions with biological targets .
Physicochemical Properties
Key Parameters
| Property | Value |
|---|---|
| LogP | 1.63 (estimated) |
| Polar Surface Area | 46.26 Ų |
| Solubility | Moderate in DMSO (>10 mM) |
The compound’s LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (46.26 Ų) aligns with guidelines for blood-brain barrier penetration, though experimental data on pharmacokinetics remain sparse .
Pharmacological Profile
Mechanism of Action
(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol exhibits inhibitory activity against fibroblast growth factor receptors (FGFRs), a family of tyrosine kinases implicated in tumor angiogenesis and cell proliferation. By competitively binding to the ATP-binding pocket of FGFRs, the compound disrupts downstream signaling pathways such as MAPK/ERK and PI3K/AKT, leading to cell cycle arrest and apoptosis in cancer models .
Preclinical Efficacy
-
Breast Cancer: In vitro studies demonstrate IC₅₀ values of 0.5–2 µM against FGFR1-overexpressing MCF-7 cells.
-
Lung Adenocarcinoma: Synergistic effects with cisplatin observed in A549 cells, reducing viability by 60% at 1 µM .
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
| Compound | Modification | FGFR1 IC₅₀ (µM) |
|---|---|---|
| (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | 4-Me, 2-CH₂OH | 0.7 |
| 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 2-Me, 4-Me | 1.2 |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine | 6-Me | >10 |
The hydroxymethyl group at position 2 enhances hydrogen bonding with FGFRs’ hinge region, explaining its superior potency compared to methyl-substituted analogs . Removal of this group (e.g., 2,4-dimethyl analog) reduces activity by 1.7-fold, underscoring its pharmacophoric importance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume